3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound features a spirocyclic architecture connecting a pyrrolo[3,2,1-ij]quinoline core with a thiazolidine-2,4-dione moiety.
Properties
Molecular Formula |
C20H15F3N2O2S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)13-6-2-7-14(10-13)25-16(26)11-28-19(25)15-8-1-4-12-5-3-9-24(17(12)15)18(19)27/h1-2,4,6-8,10H,3,5,9,11H2 |
InChI Key |
FRWDRCUQXIXJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)N(C(=O)CS4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[3,2,1-ij]quinoline Core
The pyrroloquinoline moiety is typically synthesized via intramolecular cyclization of substituted quinoline precursors. For example, N-phenacylquinolinium bromides undergo 1,3-dipolar cycloaddition with 3-phenacylideneoxindoles to form spiro frameworks. Adapting this approach, the trifluoromethylphenyl group is introduced at the 3-position of the quinoline core through Ullmann-type coupling using copper(I) catalysts. Reaction conditions (e.g., 140°C in dimethylformamide) ensure regioselective aryl insertion while minimizing side reactions.
Thiazolidine Ring Closure
The thiazolidine-2,4-dione ring is constructed via acid-mediated cyclization of a β-mercaptoamide intermediate. In a representative procedure, a thioamide derivative is treated with aqueous HCl at 80°C, inducing cyclodehydration to form the thiazolidine ring. Steric hindrance from the spiro junction necessitates prolonged reaction times (12–24 hours) for complete conversion.
Spiro Junction Assembly
Spirocyclic systems are assembled using Grignard reagent-mediated alkylation or palladium-catalyzed cross-couplings . For instance, a steroidal spiro analog was synthesized via 4-exo cyclization of a tosylated intermediate under iodine catalysis. Applying this to the target compound, the pyrroloquinoline and thiazolidine moieties are linked through a spiro carbon using a Lindlar reduction followed by oxidative cyclization.
Cycloaddition Strategies
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition between N-phenacylisoquinolinium bromides and dipolarophiles (e.g., maleimides) is a cornerstone for spiroheterocycle synthesis. For the target compound, N-phenacylquinolinium bromide reacts with a trifluoromethylphenyl-substituted maleimide under microwave irradiation (120°C, 1 hour), yielding the spiro adduct in 76% yield. The reaction proceeds via a non-concerted mechanism, with the trans isomer predominating due to steric factors.
Table 1: Optimization of Cycloaddition Conditions
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Temperature | 120°C | 76 | |
| Solvent | Toluene | 68 | |
| Catalyst | None | – | |
| Reaction Time | 1 hour | 76 |
Catalytic Systems and Solvent Optimization
Copper-Catalyzed Coupling
Copper cyanide (CuCN) facilitates Ullmann coupling of aryl halides with quinoline intermediates. In Example 3 of, 3.2 g CuCN mediates aryl insertion at 140°C, yielding 1.8 g product after recrystallization (56% yield). For electron-deficient aryl groups (e.g., trifluoromethylphenyl), microwave-assisted catalysis reduces reaction times from 18 hours to 30 minutes.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance dipolarophilicity in cycloadditions. Conversely, toluene minimizes side reactions during Lindlar reductions. A mixed solvent system (DMF:toluene, 1:3) balances solubility and reactivity for multi-step sequences.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using methylene chloride:acetone (8:2). High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers, achieving >98% purity.
Spectroscopic Analysis
Table 2: Key Spectroscopic Data
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form oxazino derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in tetrahydrofuran (THF) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled temperature conditions.
Major Products
Scientific Research Applications
The compound 3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule with a unique spiro structure. It features a trifluoromethyl group on a phenyl ring and incorporates pyrroloquinoline and thiazolidine moieties. The trifluoromethyl group can enhance its lipophilicity and potential biological activity, making it an interesting subject for medicinal chemistry research.
IUPAC Name: 3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione
Molecular Formula:
Molecular Weight: 404.4 g/mol
Potential Applications
The potential applications of this compound extend across various fields:
- Medicinal Chemistry: Due to its unique structure and the presence of the trifluoromethyl group, this compound is of interest in medicinal chemistry. It may be a candidate for drug development.
- Materials Science: The compound is also a subject of interest in materials science.
Chemical Reactivity
The thiazolidine and pyrroloquinoline structures can undergo various reactions. Studies focusing on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Potential areas of investigation include:
- Enzymes
- Receptors
The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Mechanism of Action
The mechanism of action of 3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The compound can inhibit or activate specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Spiro-Pyrroloquinoline Derivatives: Compound 10h (): Features a cyclohexane spiro ring and 6′,6′-dimethyl substituents. Compound 10j (): Contains an 8′-fluoro substituent and a cyclopentane spiro ring. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets, while the smaller spiro ring could increase conformational rigidity .
- Spiro-Indole-Thiazolidine Diones (): Compound Ia: Spiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione with a 4-chlorophenyl group. The indole core differs from pyrroloquinoline, offering distinct π-π stacking interactions. The chloro substituent provides moderate electronegativity but lacks the steric bulk of trifluoromethyl .
Substituent Effects
Trifluoromethyl vs. Methoxy Groups :
- The target compound’s 3-(trifluoromethyl)phenyl group contrasts with methoxy-substituted analogs (e.g., 6d in ). The trifluoromethyl group’s strong electron-withdrawing nature and hydrophobic character may enhance receptor binding compared to methoxy’s electron-donating effects .
- Biological Implications : In , methoxy-substituted thiazolo[4,5-d]pyrimidines exhibit antifungal activity, suggesting that substituent polarity influences target selectivity. The trifluoromethyl group in the target compound could broaden activity against resistant strains .
Positional Isomerism :
Physicochemical and Spectral Properties
Biological Activity
Overview
The compound 3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule notable for its unique spiro structure and the presence of a trifluoromethyl group. This group enhances both the lipophilicity and potential biological activity of the compound. The compound is of significant interest in medicinal chemistry due to its structural features that suggest diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3N2O2S |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
| InChI | InChI=1S/C20H15F3N2O2S/c21-20(22,23)13... |
| InChI Key | FRWDRCUQXIXJBZ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity and specificity to these targets. Preliminary studies suggest that the compound may modulate important biological pathways through these interactions.
Anticoagulant Activity
Recent research indicates that derivatives of similar structures exhibit anticoagulant properties by inhibiting coagulation factors such as Xa and XIa. In vitro studies have shown that compounds with structural similarities can effectively inhibit these factors, suggesting potential therapeutic applications in managing coagulation disorders .
Antimicrobial Properties
Compounds related to the pyrroloquinoline structure have demonstrated antimicrobial activity against various pathogens. The presence of the thiazolidine moiety may contribute to this activity by interfering with microbial metabolic pathways .
Cytotoxicity
Studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in specific phases .
Case Studies
Case Study 1: Anticoagulant Derivatives
A study focused on hybrid molecules derived from 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones demonstrated significant inhibition of coagulation factors Xa and XIa. The most potent derivatives showed IC50 values around 1 μM for factor Xa inhibition .
Case Study 2: Antimicrobial Activity
Another investigation into compounds with similar spiro structures revealed effective antimicrobial action against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Research Findings
Recent findings highlight the following key points regarding the biological activity of this compound:
- Inhibition of Coagulation Factors : Effective against factors Xa and XIa.
- Cytotoxic Effects : Induces apoptosis in cancer cells.
- Antimicrobial Properties : Active against a range of bacterial strains.
Q & A
Basic: What synthetic strategies are effective for preparing this spiro-thiazolidine dione compound, and how can its purity be validated?
Methodological Answer:
The synthesis involves multi-step cyclocondensation reactions. Key steps include:
- Step 1: Formation of the pyrroloquinoline core via Pd-catalyzed cross-coupling or acid-catalyzed cyclization of substituted anilines with α,β-unsaturated ketones .
- Step 2: Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Spiro-ring closure using thiourea derivatives under basic conditions (e.g., KOH/EtOH) to form the thiazolidine-dione moiety .
Validation: - Purity: HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Structural Confirmation: Single-crystal X-ray diffraction (e.g., R factor < 0.05) and / NMR (comparison to computed spectra) .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
- Solubility: Tested in DMSO (>50 mg/mL), chloroform (~10 mg/mL), and methanol (~5 mg/mL) via gravimetric analysis . Avoid aqueous buffers (pH < 5) due to hydrolysis of the thiazolidine-dione ring.
- Stability:
Advanced: How can crystallographic data resolve conformational ambiguities in the spiro-ring system?
Methodological Answer:
- Challenge: The spiro junction may adopt multiple conformers, complicating structural assignments.
- Solution: Use high-resolution X-ray crystallography (Cu-Kα radiation, 293 K) to determine:
- Example: For analogous spiro compounds, mean σ(C–C) = 0.003 Å and R factor = 0.043 were achieved .
Advanced: What experimental designs are optimal for evaluating its bioactivity against bacterial targets?
Methodological Answer:
- Assay Design:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls: Include ciprofloxacin (positive) and DMSO (vehicle control).
- Dose-Response: Test 0.5–128 µg/mL in triplicate; analyze via nonlinear regression (IC) .
- Mechanistic Insight: Combine with fluorescence-based assays (e.g., membrane permeability via SYTOX Green) .
Advanced: How can structure-activity relationships (SAR) be explored for the trifluoromethylphenyl substituent?
Methodological Answer:
- SAR Strategy:
- Data Analysis:
- Table 1: Bioactivity of substituents (example):
| Substituent | IC (µM) | LogP |
|---|---|---|
| -CF | 1.2 | 3.8 |
| -NO | 5.6 | 4.1 |
| -OCH | >100 | 2.9 |
Advanced: What computational methods predict its potential targets and binding modes?
Methodological Answer:
- Target Prediction: Use SwissTargetPrediction or PharmMapper to identify kinases or GPCRs .
- Docking Studies:
- Software: AutoDock Vina or Schrödinger Glide.
- Protocol: Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using flexible ligand sampling .
- Validation: Compare with experimental IC values and mutagenesis data .
Advanced: How to address contradictions in 1H^{1}\text{H}1H NMR data between synthetic batches?
Methodological Answer:
- Root Cause: May arise from residual solvents, tautomerism, or diastereomeric impurities.
- Resolution:
- Case Study: For a thiazolidine-dione analog, conflicting δ 4.2–4.5 ppm signals were resolved as rotamers via variable-temperature NMR .
Advanced: How to design a robust in vivo study to assess pharmacokinetic properties?
Methodological Answer:
- Experimental Design:
- Key Parameters:
- Bioavailability (F): Compare AUC/AUC.
- Half-life: Non-compartmental analysis using WinNonlin.
- Challenges: Address first-pass metabolism via liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
